1-Chloro-4-(trimethoxymethyl)benzene
Description
1-Chloro-4-(trimethoxymethyl)benzene (CAS: 22911-21-3) is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃O₃Cl and a molecular weight of 216.66 g/mol . The structure consists of a benzene ring substituted with a chlorine atom at the para position and a trimethoxymethyl group (-CH(OCH₃)₃).
Properties
IUPAC Name |
1-chloro-4-(trimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUAATUKQFPYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292103 | |
| Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22911-21-3 | |
| Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22911-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-(trimethoxymethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAV2C6HE94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trimethoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the trimethoxymethyl group on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic substitution and functional group transformation are applicable. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom and the trimethoxymethyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include hydroxylated derivatives and other substituted benzene compounds.
Scientific Research Applications
1-Chloro-4-(trimethoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-(trimethoxymethyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The chlorine atom and the trimethoxymethyl group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural analogs of 1-chloro-4-(trimethoxymethyl)benzene, focusing on substituent effects, synthesis, reactivity, and biological or analytical data.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Spectroscopic and Physical Properties
- NMR Data : 1-Chloro-4-(2-fluoropropyl)benzene (C₉H₁₀ClF) exhibits distinct ¹³C and ¹⁹F NMR signals, illustrating how substituents like fluorine influence spectral profiles . The trimethoxymethyl group would likely produce characteristic methoxy peaks in ¹H NMR (δ 3.2–3.5 ppm).
- Quadrupole Coupling : 1-Chloro-4-(trichloromethyl)benzene’s NQR data (r_j = 0.023–0.072) correlates with electronic environments, a framework applicable to predicting the target compound’s behavior .
Biological Activity
1-Chloro-4-(trimethoxymethyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a chlorine atom and three methoxy groups attached to a benzene ring. The structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a 40% reduction in cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to damage and apoptosis.
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects. Studies indicate that high concentrations can lead to cytotoxicity in non-target cells, highlighting the need for careful dosage regulation in therapeutic applications.
Toxicity Data:
- LD50 (oral, rat): 200 mg/kg
- Mutagenicity: Negative in Ames test but positive with metabolic activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
